molecular formula C10H10F3NO2 B2723777 Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate CAS No. 2122048-41-1

Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate

Cat. No.: B2723777
CAS No.: 2122048-41-1
M. Wt: 233.19
InChI Key: DHJJWPJNAVQFLG-UHFFFAOYSA-N
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Description

Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate is a chemical compound with the molecular formula C11H10F3NO2. It is a methyl ester derivative of 2-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate typically involves the esterification of 2-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can improve the compound’s binding affinity to its targets, leading to enhanced biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate: This compound is structurally similar and shares some chemical properties with methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate.

    2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid: Another related compound with similar functional groups and reactivity.

Uniqueness

This compound is unique due to its specific trifluoromethyl substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H10F3NO
  • Molecular Weight : 223.19 g/mol
  • Structural Features : The compound features a trifluoromethyl group on a pyridine ring, which enhances its lipophilicity and biological activity by facilitating penetration through biological membranes .

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The trifluoromethyl group increases the compound's binding affinity, which is crucial for its biological efficacy. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, notably acetyl-CoA carboxylase, which plays a significant role in fatty acid biosynthesis. This inhibition can lead to metabolic alterations within cells.
  • Receptor Binding : It may also interact with specific receptors involved in inflammatory pathways, potentially modulating responses to inflammation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, similar trifluoromethyl pyridine derivatives have demonstrated activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating good potency (IC90 < 5 µM) .

Anti-inflammatory Properties

In preclinical models, such as the rat air pouch model of inflammation, related compounds have shown efficacy in reducing white blood cell infiltration and prostaglandin production, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Anti-tubercular Activity :
    • A study investigated a series of trifluoromethyl pyrimidinones which showed promising activity against M. tuberculosis. One representative compound exhibited an MIC of 4.9 µM without cytotoxicity against HepG2 cells .
  • Metabolic Modulation :
    • Research on lithium ion derivatives of this compound indicated that these compounds could inhibit acetyl-CoA carboxylase effectively, impacting lipid biosynthesis and energy production in cells.

Table 1: Biological Activity Summary of this compound and Related Compounds

Compound NameTarget EnzymeIC50 (µM)Remarks
This compoundAcetyl-CoA CarboxylaseTBDPotential metabolic inhibitor
Trifluoromethyl PyrimidinoneMycobacterium tuberculosis< 5Effective in vitro
COX-2 Inhibitor AnalogCOX-20.25Selective anti-inflammatory

Properties

IUPAC Name

methyl 2-[5-(trifluoromethyl)pyridin-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-6(9(15)16-2)8-4-3-7(5-14-8)10(11,12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJJWPJNAVQFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2122048-41-1
Record name methyl 2-[5-(trifluoromethyl)pyridin-2-yl]propanoate
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